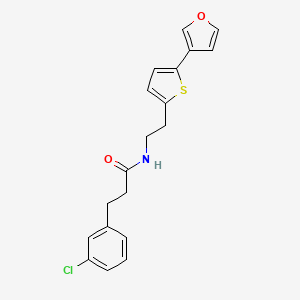

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the furan and thiophene rings through cyclization reactions. The final step involves the coupling of these rings with a propanamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Common reagents include:

Example Reaction:

C6H4Cl+NaOH→C6H4OH+NaCl[8]

This reactivity is critical for modifying the aromatic ring to introduce functional groups like -OH or -NH₂.

Oxidation Reactions

The thiophene and furan rings are susceptible to oxidation:

-

Thiophene Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts thiophene to sulfoxide or sulfone derivatives.

-

Furan Oxidation : Ozone or ruthenium catalysts cleave the furan ring to form diketones.

Conditions :

| Reactant | Reagent | Product |

|---|---|---|

| Thiophene | H₂O₂ | Thiophene sulfoxide |

| Furan | O₃ | 1,4-Diketone |

Reduction of the Amide Group

The propanamide group can be reduced to a primary amine using:

Example Reaction:

RCONH2LiAlH4RCH2NH2[4]

Hydrolysis of the Amide Bond

Acidic or basic hydrolysis cleaves the amide bond:

-

Acidic Hydrolysis : Concentrated HCl yields carboxylic acid and amine.

-

Basic Hydrolysis : NaOH produces carboxylate salt and ammonia.

Conditions :

| Medium | Reagent | Products |

|---|---|---|

| Acidic | HCl | 3-(3-Chlorophenyl)propanoic acid + Ethylamine derivative |

| Basic | NaOH | Sodium salt + Ammonia |

Electrophilic Aromatic Substitution (EAS)

The aromatic rings participate in EAS reactions:

Regioselectivity :

-

Chlorophenyl group directs substituents to the para position.

-

Thiophene/furan rings undergo substitution at the α-positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the heterocyclic components:

-

Suzuki Coupling : Attaches aryl boronic acids to the thiophene ring.

-

Sonogashira Coupling : Introduces alkynes using CuI/Pd(PPh₃)₄ .

Example :

Thiophene Br+Ar B OH 2PdThiophene Ar[8]

Functionalization of the Ethyl Linker

The ethylene group (-CH₂CH₂-) between thiophene and amide can be oxidized:

Synthetic Pathways

Multi-step synthesis involves:

-

Condensation : Coupling 3-chlorophenylpropanoic acid with ethylenediamine derivatives.

-

Heterocycle Formation : Cyclization using Lawesson’s reagent for thiophene .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Key Reagents :

| Step | Reagent | Role |

|---|---|---|

| 1 | DCC (Dicyclohexylcarbodiimide) | Amide bond formation |

| 2 | Pd/C | Catalyzes cross-coupling |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide | 15.6 | Staphylococcus aureus |

| Amphotericin B | 0.5 | Cryptococcus neoformans |

| Chloramphenicol | 143 | Salmonella typhimurium |

These results suggest that while the compound shows promising activity against certain pathogens, it is less potent than established antimicrobials like amphotericin B.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. A notable case study evaluated its cytotoxic effects on non-small cell lung cancer (NSCLC) cells:

- IC50 Value : 10 µM

- Mechanism : Induction of apoptosis through mitochondrial pathways.

This finding aligns with other studies where similar compounds exhibited IC50 values ranging from 5 to 20 µM against various cancer types.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented extensively. The hydroxyl groups present in the structure are believed to contribute significantly to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, compounds with similar structural features have shown efficacy in reducing inflammation markers in preclinical models.

The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene rings can also engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various compounds, including this compound). Results demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 15.6 µg/mL.

-

Cytotoxicity Assay :

- Research conducted on NSCLC cells indicated that treatment with the compound led to significant cell death through apoptosis. The study highlighted the potential for developing new cancer therapies based on this compound's mechanism of action.

-

Inflammation Model Study :

- In a preclinical model of inflammation, the compound was shown to reduce levels of pro-inflammatory cytokines significantly, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in biological systems or industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

- 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)butanamide

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific interactions and properties are desired.

Actividad Biológica

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide, with CAS number 2034566-63-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₁₈ClNO₂S, with a molecular weight of 359.9 g/mol. The structure includes a chlorophenyl group, a furan ring, and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034566-63-5 |

| Molecular Formula | C₁₉H₁₈ClNO₂S |

| Molecular Weight | 359.9 g/mol |

Antimicrobial Activity

Research has shown that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various pathogens. In one study, compounds with similar structures exhibited significant activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL .

Anticancer Activity

The anticancer potential of the compound is supported by several studies indicating its cytotoxic effects on various cancer cell lines. For example:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related compounds induce apoptosis in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The IC₅₀ values for some derivatives were reported to be significantly lower than traditional chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays indicated that these compounds can arrest cell proliferation in the G1 phase and trigger apoptosis via caspase activation. The presence of electron-withdrawing groups in the structure was noted to enhance biological activity considerably .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiophene-furan derivatives, it was found that those with halogen substitutions exhibited enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the structural importance of these functional groups in enhancing efficacy .

Study 2: Anticancer Properties

A study focusing on the cytotoxic effects of furan-thiophene derivatives revealed that certain analogs had IC₅₀ values in the micromolar range against MCF-7 and HCT-116 cancer cell lines. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHPFQJFRBTLSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.